4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate is an organofluorine compound with the molecular formula C6H7BrF4O3 and a molecular weight of 283.02 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbonate ester can be hydrolyzed to produce 4-Bromo-3,3,4,4-tetrafluorobutanol and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and methanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates. The carbonate ester group can undergo hydrolysis, releasing active species that interact with biological molecules or catalysts .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl methyl carbonate.
4-Bromo-3,3,4,4-tetrafluorobutyl acetate: Another derivative with similar reactivity but different functional groups.
3,3,4,4-Tetrafluorobutyl methyl carbonate: Lacks the bromine atom, resulting in different reactivity and applications
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements with the carbonate ester group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7BrF4O3 |
---|---|
Molecular Weight |
283.02 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) methyl carbonate |
InChI |
InChI=1S/C6H7BrF4O3/c1-13-4(12)14-3-2-5(8,9)6(7,10)11/h2-3H2,1H3 |
InChI Key |
RHDNWDRZSATPFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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